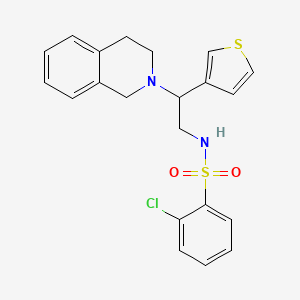
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is an organic compound with a complex structure that combines elements from several distinct chemical families. This molecule is primarily known for its applications in scientific research, particularly within the realms of organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions: To synthesize 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, a multi-step reaction pathway is typically employed. The synthesis begins with the formation of the core benzenesulfonamide structure, followed by the introduction of the chloro group and the subsequent addition of the isoquinolinyl and thiophenyl moieties. Each step requires precise control of reaction conditions, including temperature, solvents, and catalysts.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and purity. This often involves the use of high-efficiency catalysts, advanced purification techniques, and continuous flow reactors. These methods ensure that the compound is produced consistently and cost-effectively.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro group or the isoquinolinyl moiety, potentially leading to dechlorination or hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are typically used under mild conditions.
Reduction: Hydrogen gas or metal hydrides (e.g., sodium borohydride) are common.
Substitution: Strong nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation leads to the formation of sulfoxides or sulfones.
Reduction may produce dechlorinated or fully hydrogenated derivatives.
Substitution reactions result in the formation of new functionalized derivatives.
科学研究应用
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: Its unique chemical properties make it valuable in material science, particularly in the design of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects is dependent on its application. In a biological context, it may interact with particular enzymes or receptors, influencing biological pathways and processes. The molecular targets and pathways involved often include enzymes responsible for signal transduction or metabolic pathways.
相似化合物的比较
2-chloro-N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
2-chloro-N-(2-(isoquinolin-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
2-chloro-N-(2-(3,4-dihydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
This compound, with its rich structural characteristics and varied applications, represents a fascinating subject for scientific research across multiple disciplines.
生物活性
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, identified by its CAS number 955767-41-6, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H21ClN2O2S2
- Molecular Weight : 433.0 g/mol
- Structural Characteristics : The compound features a chloro group and a sulfonamide moiety linked to a dihydroisoquinoline structure, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to exhibit inhibitory effects on certain enzymes, potentially including carbonic anhydrases and other sulfonamide-sensitive enzymes.
- Receptor Modulation : The dihydroisoquinoline moiety may interact with neurotransmitter receptors, influencing neurological pathways.
- Anti-inflammatory Activity : Compounds with similar structures have shown anti-inflammatory properties by inhibiting pathways involved in inflammation.
Anticancer Activity
Dihydroisoquinoline derivatives have been studied for their anticancer effects. For instance, compounds structurally similar to 2-chloro-N-(...) have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Case Studies
-
In vitro Studies : A study investigated the effects of various dihydroisoquinoline derivatives on cancer cell proliferation. The results indicated that modifications in the chemical structure significantly impacted the cytotoxicity of these compounds.
"The introduction of electron-withdrawing groups enhanced the potency against MCF-7 cells" .
- In vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, suggesting potential therapeutic applications in oncology.
属性
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c22-19-7-3-4-8-21(19)28(25,26)23-13-20(18-10-12-27-15-18)24-11-9-16-5-1-2-6-17(16)14-24/h1-8,10,12,15,20,23H,9,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWMTQDPWAPVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














